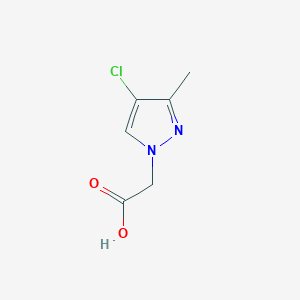

(4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(4-chloro-3-methylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-4-5(7)2-9(8-4)3-6(10)11/h2H,3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOXLQBPFJJJGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390862 | |

| Record name | (4-Chloro-3-methyl-pyrazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180741-31-5 | |

| Record name | (4-Chloro-3-methyl-pyrazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid (CAS 180741-31-5)

Disclaimer: Publicly available scientific literature and patent databases lack specific technical data, including detailed experimental protocols and biological activity, for (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid (CAS 180741-31-5). This guide has been constructed using information on structurally related pyrazole derivatives to provide a representative technical overview for researchers, scientists, and drug development professionals. The experimental protocols and biological data presented herein are based on analogous compounds and should be considered illustrative.

Introduction

Pyrazole-containing compounds are a prominent class of heterocyclic scaffolds in medicinal chemistry, renowned for their diverse and significant pharmacological activities. Members of this family have been successfully developed into drugs for a wide range of therapeutic applications. The substituted pyrazole acetic acid moiety, in particular, serves as a key pharmacophore in the design of novel therapeutic agents. This technical guide focuses on the chemical properties, a representative synthesis protocol, and potential biological relevance of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and interpretation of biological assays.

| Property | Value | Source |

| CAS Number | 180741-31-5 | Chemical Supplier Catalogs |

| Molecular Formula | C₆H₇ClN₂O₂ | Chemical Supplier Catalogs |

| Molecular Weight | 176.59 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | --- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Soluble in organic solvents like DMSO and methanol (predicted) | --- |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a representative synthesis can be extrapolated from the preparation of structurally similar compounds, such as 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. A plausible synthetic route would likely involve the alkylation of a pre-formed 4-chloro-3-methyl-1H-pyrazole with a suitable two-carbon synthon bearing a carboxylic acid or a precursor group.

A generalized, multi-step synthesis workflow is depicted below.

Caption: A plausible multi-step synthetic workflow for this compound.

Representative Experimental Protocol (Hypothetical)

Step 3: Synthesis of Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate

To a solution of 4-chloro-3-methyl-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, after which ethyl bromoacetate (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-18 hours. Upon completion (monitored by TLC), the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 4: Synthesis of this compound

The purified ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (or another suitable base, 2.0-3.0 eq) is added, and the mixture is stirred at room temperature until the ester is fully consumed (monitored by TLC). The reaction mixture is then acidified with 1N HCl to pH 2-3, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford the title compound.

Potential Biological Activity and Mechanism of Action

While no specific biological data for this compound has been reported, the pyrazole scaffold is a well-established pharmacophore in a variety of enzyme inhibitors.[1] For instance, pyrazole derivatives have been investigated as inhibitors of bacterial peptide deformylase (PDF), an essential enzyme for bacterial survival, making it an attractive target for novel antibiotics.[2][3]

The general mechanism of action for such inhibitors often involves the coordination of the pyrazole nitrogen atoms and the carboxylate group of the acetic acid moiety to the metal cofactor in the enzyme's active site, along with other non-covalent interactions with surrounding amino acid residues.

Caption: A potential mechanism of action via enzyme inhibition.

Conclusion

This compound represents a molecule of interest within the broader class of pharmacologically active pyrazole derivatives. Although specific data for this compound is limited, this guide provides a framework for its potential synthesis and biological evaluation based on established knowledge of related structures. Further research is warranted to elucidate the specific properties and therapeutic potential of this compound. Researchers and drug development professionals are encouraged to use the provided representative protocols and conceptual pathways as a starting point for their investigations into this and similar molecules.

References

- 1. Loyola eCommons - Undergraduate Research and Engagement Symposium: Pyrazole-Based Inhibitors of the Bacterial Enzyme DapE as Potential Antibiotics [ecommons.luc.edu]

- 2. Bacterial Peptide deformylase inhibitors: a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid (CAS No. 180741-31-5), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines key molecular identifiers, predicted physicochemical parameters, a plausible synthetic route, and detailed experimental protocols for the determination of its core properties. Furthermore, potential biological activities are discussed in the context of related pyrazole derivatives, with a focus on the NF-κB signaling pathway, a common target for anti-inflammatory agents.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The substitution pattern on the pyrazole ring and the nature of the appended functional groups significantly influence the molecule's physicochemical characteristics and, consequently, its pharmacokinetic and pharmacodynamic profiles. This compound, with its chloro and methyl substitutions on the pyrazole ring and an acetic acid moiety, presents a unique scaffold for the development of novel therapeutic agents. Understanding its fundamental physicochemical properties is a critical first step in its evaluation as a potential drug candidate.

Molecular and Physicochemical Properties

A summary of the key molecular and predicted physicochemical properties of this compound is presented below. These values provide a foundational understanding of the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C6H7ClN2O2 | - |

| Molecular Weight | 174.59 g/mol | [1] |

| CAS Number | 180741-31-5 | [2] |

| Appearance | White to off-white solid | Predicted |

| Boiling Point | 338.3±32.0 °C | Predicted[3] |

| Density | 1.46±0.1 g/cm³ | Predicted[3] |

| pKa | 3.46±0.10 | Predicted[3] |

| Melting Point | Not available | - |

| logP | Not available | - |

Synthesis

A plausible synthetic route for this compound is proposed based on established methods for the synthesis of pyrazole derivatives.[4][5]

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-chloro-3-methyl-1H-pyrazole

-

Ethyl bromoacetate

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

N-Alkylation: To a solution of 4-chloro-3-methyl-1H-pyrazole in DMF, add potassium carbonate. Stir the mixture at room temperature for 30 minutes. Add ethyl bromoacetate dropwise to the reaction mixture. Heat the reaction to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to obtain the crude ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate. Purify the crude product by column chromatography.

-

Hydrolysis: Dissolve the purified ester in a mixture of ethanol and water. Add a solution of sodium hydroxide and stir the mixture at room temperature. Monitor the reaction by TLC.

-

Acidification and Isolation: After the hydrolysis is complete, remove the ethanol under reduced pressure. Cool the aqueous solution in an ice bath and acidify with dilute hydrochloric acid to pH 2-3. The product will precipitate out of the solution.

-

Final Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Experimental Protocols for Physicochemical Characterization

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.

Protocol:

-

Finely powder a small amount of the dried sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-15 °C per minute initially.

-

Observe the approximate melting range and then allow the apparatus to cool.

-

For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the approximate melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point of the compound.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Protocol:

-

Calibrate a pH meter using standard buffer solutions.

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

Record the pH of the solution after each addition of the titrant.

-

Plot a titration curve of pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

logP Determination by HPLC

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Protocol:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards of known logP compounds.

-

Use a reverse-phase HPLC system with a C18 column.

-

The mobile phase should be a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol).

-

Inject the standards and the sample onto the column and record the retention times.

-

Calculate the capacity factor (k') for each compound.

-

Plot a calibration curve of log k' versus the known logP values of the standards.

-

Determine the logP of the target compound from its log k' value using the calibration curve.

Spectroscopic Analysis

4.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR:

-

Dissolve an appropriate amount of the sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the spectra on a calibrated NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Analyze the chemical shifts, integration (for ¹H), and coupling patterns to elucidate the structure.

4.4.2. Mass Spectrometry (MS)

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

High-resolution mass spectrometry can be used to confirm the elemental composition.[6]

4.4.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol for Solid Sample (Thin Film):

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride).

-

Apply a drop of the solution to a salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[7]

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Potential Biological Activity and Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the expression of genes involved in inflammation, immunity, and cell survival.[7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data for this specific molecule is limited, the provided predicted values, along with detailed experimental protocols, offer a robust framework for its further investigation. The proposed synthetic route and the discussion of potential biological activities in the context of the NF-κB pathway highlight the potential of this compound as a scaffold for the development of novel therapeutic agents. Further experimental validation of the predicted properties and biological screening are essential next steps in elucidating the full potential of this pyrazole derivative.

References

- 1. calpaclab.com [calpaclab.com]

- 2. (4-CHLORO-3-METHYL-PYRAZOL-1-YL)-ACETIC ACID | 180741-31-5 [chemicalbook.com]

- 3. (4-CHLORO-3-METHYL-PYRAZOL-1-YL)-ACETIC ACID | 180741-31-5 [amp.chemicalbook.com]

- 4. heteroletters.org [heteroletters.org]

- 5. Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Structure Elucidation of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which is a common scaffold in many biologically active compounds. The presence of a chloro group, a methyl group, and an acetic acid moiety on the pyrazole core suggests its potential as a versatile building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of this compound. While specific literature on this exact molecule is limited, this guide consolidates information from related compounds and established synthetic methodologies to provide a reliable resource for researchers.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a 1,3,4-trisubstituted pyrazole ring. The key structural features and physicochemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 180741-31-5 |

| Molecular Formula | C₆H₇ClN₂O₂ |

| Molecular Weight | 174.59 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol |

| Canonical SMILES | CC1=C(C=NN1CC(=O)O)Cl |

| InChI Key | GKOXLQBPFJJJGU-UHFFFAOYSA-N |

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process. The first step involves the chlorination of 3-methyl-1H-pyrazole to form the key intermediate, 4-chloro-3-methyl-1H-pyrazole. The second step is the N-alkylation of this intermediate with an appropriate haloacetic acid derivative, typically ethyl chloroacetate, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

An In-depth Technical Guide to the Synthesis of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a plausible multi-step synthesis pathway for (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid, a valuable building block in pharmaceutical and agrochemical research. The described methodology is based on established chemical transformations and provides a comprehensive overview for laboratory-scale preparation.

Overall Synthesis Pathway

The synthesis of this compound can be achieved through a four-step sequence, commencing with the formation of the pyrazole core, followed by regioselective chlorination, N-alkylation to introduce the acetic acid moiety, and concluding with ester hydrolysis.

In-Depth Technical Guide: Spectral Data and Experimental Protocols for (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest search, publicly available, experimentally determined spectral data for (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid (CAS 180741-31-5) is limited. The following guide provides predicted spectral data based on established principles of spectroscopy and data from analogous structures, alongside detailed, plausible experimental protocols for its synthesis and characterization.

Predicted Spectral Data

The spectral data presented herein are predicted values. Actual experimental results may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10-13 | Singlet (broad) | 1H | -COOH |

| ~7.6 | Singlet | 1H | C5-H (pyrazole ring) |

| ~4.9 | Singlet | 2H | -CH₂- |

| ~2.2 | Singlet | 3H | -CH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (acid) |

| ~145 | C3 (pyrazole ring) |

| ~138 | C5 (pyrazole ring) |

| ~110 | C4 (pyrazole ring) |

| ~50 | -CH₂- |

| ~12 | -CH₃ |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1550 | Medium | C=N stretch (pyrazole ring) |

| ~1450 | Medium | C=C stretch (pyrazole ring) |

| 1000-1100 | Medium-Strong | C-Cl stretch |

| 2900-3000 | Weak | C-H stretch (aliphatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 188.02 | [M]⁺ (for ³⁵Cl) | Molecular ion |

| 190.02 | [M+2]⁺ (for ³⁷Cl) | Isotope peak for Chlorine, ~32% intensity of M⁺ |

| 143.00 | [M-COOH]⁺ | Loss of the carboxylic acid group |

| 129.02 | [M-CH₂COOH]⁺ | Loss of the acetic acid side chain |

Molecular Formula: C₆H₇ClN₂O₂ Exact Mass: 188.0196

Experimental Protocols

The following protocols describe a plausible method for the synthesis of this compound and the subsequent acquisition of its spectral data.

Synthesis of this compound

This synthesis is a two-step process involving the N-alkylation of 4-chloro-3-methyl-1H-pyrazole with an ethyl haloacetate followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate

-

To a solution of 4-chloro-3-methyl-1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl bromoacetate (1.1 eq) dropwise to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of a base, such as lithium hydroxide (LiOH, 2-3 eq) or sodium hydroxide (NaOH, 2-3 eq).

-

Stir the mixture at room temperature for 2-6 hours, monitoring the hydrolysis by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 2-3 with a dilute acid, such as 1M hydrochloric acid (HCl), at 0 °C.

-

The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If the product does not precipitate, extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield this compound.

-

The final product can be further purified by recrystallization if necessary.

Spectral Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are to be recorded on a 400 or 500 MHz spectrometer.

-

The sample should be dissolved in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Chemical shifts (δ) are to be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum is to be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

The spectrum should be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectra are to be obtained using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

-

The sample should be dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

A Technical Guide to the Solubility of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative with potential applications in medicinal chemistry and drug discovery.[1][2] Understanding its solubility in various solvents is a critical parameter for its synthesis, formulation, and biological evaluation.[3][4] This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the standard methodologies for its determination and discusses the expected solubility trends based on the physicochemical properties of pyrazole derivatives. This guide serves as a foundational resource for researchers initiating studies on this compound.

Introduction to this compound

This compound, with the CAS Number 180741-31-5, belongs to the pyrazole class of heterocyclic compounds.[5][6] Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The solubility of an active pharmaceutical ingredient (API) is a crucial factor that influences its bioavailability and therapeutic efficacy.[3][4] Poor aqueous solubility is a major challenge in drug development, often requiring specialized formulation strategies.[3]

Chemical Structure:

-

Molecular Formula: C₆H₇ClN₂O₂[6]

-

Molecular Weight: 174.59 g/mol [6]

-

Predicted pKa: 3.46 ± 0.10[6]

-

Predicted Boiling Point: 338.3 ± 32.0 °C[6]

-

Predicted Density: 1.46 ± 0.1 g/cm³[6]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination |

| Water (pH 7.4) | 25 | Data not available | e.g., Shake-Flask Method |

| Phosphate-Buffered Saline (PBS) | 25 | Data not available | e.g., Shake-Flask Method |

| Methanol | 25 | Data not available | e.g., Shake-Flask Method |

| Ethanol | 25 | Data not available | e.g., Shake-Flask Method |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | e.g., Shake-Flask Method |

| Acetone | 25 | Data not available | e.g., Shake-Flask Method |

| Dichloromethane | 25 | Data not available | e.g., Shake-Flask Method |

| Acetonitrile | 25 | Data not available | e.g., Shake-Flask Method |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental in pharmaceutical sciences. Several methods are employed, with the choice of method depending on the compound's properties and the experimental requirements.

Equilibrium Solubility Method (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[7]

Principle: An excess amount of the solid compound is added to a specific solvent and agitated until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask or vial. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: The flask is agitated in a constant temperature water bath or shaker. The agitation time is crucial and should be sufficient to reach equilibrium, typically 24 to 48 hours.[7] The temperature should be precisely controlled, for instance, at 25 °C or 37 °C.[7]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF or PTFE). Care must be taken to avoid precipitation during this step.

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Data Reporting: The solubility is expressed in units such as mg/mL or mol/L.

Caption: Workflow for the Shake-Flask Method.

Kinetic Solubility Measurement

Kinetic solubility refers to the concentration at which a compound precipitates from a solution when the solvent is rapidly removed or changed. This is often measured in high-throughput screening settings.

Principle: A concentrated stock solution of the compound (typically in DMSO) is added to an aqueous buffer, and the concentration at which precipitation occurs is determined, often by nephelometry (light scattering).[4]

Detailed Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO.

-

Serial Dilution: Serially dilute the stock solution in the same organic solvent.

-

Addition to Aqueous Buffer: Add a small aliquot of each dilution to an aqueous buffer (e.g., PBS) in a microplate format.

-

Precipitation Detection: The formation of a precipitate is monitored over a defined period using a nephelometer or a plate reader that can detect light scattering.

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

Factors Influencing the Solubility of this compound

The solubility of a compound is governed by its physicochemical properties and the nature of the solvent.

-

Polarity: The presence of a carboxylic acid group suggests that this compound will have some degree of polarity. However, the pyrazole ring and the chloro and methyl substituents are more nonpolar. Therefore, its solubility will be dependent on the overall balance. It is expected to be more soluble in polar organic solvents like alcohols and DMSO compared to nonpolar solvents like hexane. The solubility of pyrazole itself is limited in water but higher in organic solvents like ethanol and methanol.[8]

-

pH: The carboxylic acid moiety is ionizable. At a pH above its pKa (predicted to be around 3.46), the carboxylic acid will be deprotonated to form a carboxylate salt, which is generally more water-soluble. Conversely, at a pH below the pKa, the compound will be in its neutral, less soluble form.[9]

-

Temperature: For most solid solutes, solubility increases with increasing temperature. However, the extent of this effect needs to be determined experimentally.

-

Crystalline Form: The solid-state properties, such as crystal lattice energy, can significantly impact solubility. Different polymorphic forms of a compound can exhibit different solubilities.

Caption: Logical Flow for Initial Solvent Selection.

Conclusion

While specific experimental data for the solubility of this compound is not widely documented, this guide provides the necessary framework for researchers to determine its solubility profile. By employing standard methodologies such as the shake-flask method, scientists can generate the critical data required for further development of this compound. The anticipated pH-dependent solubility and its affinity for polar organic solvents provide a rational starting point for experimental design. The protocols and information presented herein are intended to facilitate and standardize the investigation of the physicochemical properties of this compound.

References

- 1. ijrpr.com [ijrpr.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmajournal.net [pharmajournal.net]

- 4. rheolution.com [rheolution.com]

- 5. (4-CHLORO-3-METHYL-PYRAZOL-1-YL)-ACETIC ACID | 180741-31-5 [chemicalbook.com]

- 6. (4-CHLORO-3-METHYL-PYRAZOL-1-YL)-ACETIC ACID | 180741-31-5 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

The Ascending Trajectory of Pyrazole Acetic Acid Derivatives: A Technical Guide to Their Biological Potential

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery and development, pyrazole acetic acid derivatives are emerging as a promising class of compounds with a broad spectrum of biological activities. This technical guide offers an in-depth exploration of the anticancer, anti-inflammatory, and antimicrobial potential of these molecules, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this exciting field. The guide summarizes key quantitative data, details essential experimental protocols, and visualizes critical signaling pathways to facilitate a deeper understanding of their mechanism of action and therapeutic promise.

Introduction to Pyrazole Acetic Acid Derivatives

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry. The incorporation of an acetic acid moiety to this core structure gives rise to pyrazole acetic acid derivatives, a class of compounds that has demonstrated significant potential in modulating various biological processes. Their unique structural features allow for diverse chemical modifications, enabling the fine-tuning of their pharmacological properties. Numerous studies have highlighted their efficacy as anticancer, anti-inflammatory, and antimicrobial agents, making them a focal point of contemporary pharmaceutical research.[1]

Anticancer Activity: Targeting Key Signaling Pathways

Pyrazole acetic acid derivatives have shown considerable promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. A significant portion of their anticancer activity is attributed to their ability to inhibit critical signaling pathways involved in cell proliferation, survival, and metastasis.

One of the primary mechanisms of action for several pyrazole derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the downstream Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade.[2][3] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth. By targeting key kinases in this pathway, pyrazole acetic acid derivatives can effectively induce apoptosis and inhibit tumor progression.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyrazole acetic acid derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| PZA-1 | MCF-7 (Breast) | 5.8 | [4] |

| PZA-2 | A549 (Lung) | 8.0 | [4] |

| PZA-3 | HeLa (Cervical) | 9.8 | [4] |

| PZA-4 | HepG2 (Liver) | 0.071 | [5] |

| PZA-5 | HCT-116 (Colon) | 2.2 | [5] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole acetic acid derivatives in the culture medium. After 24 hours of cell seeding, remove the old medium and add 100 µL of fresh medium containing the different concentrations of the test compounds to the wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, the mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway Diagram: Inhibition of EGFR/PI3K/AKT/mTOR Pathway

References

- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Broth Microdilution | MI [microbiology.mlsascp.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. texaschildrens.org [texaschildrens.org]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on Substituted 1H-pyrazol-1-yl Acetic Acids

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability of the N-1 atom to act as a hydrogen bond donor and the N-2 atom as a hydrogen bond acceptor, make it a versatile scaffold for drug design.[2] The structural significance of this moiety is underscored by its presence in a range of FDA-approved drugs, such as the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, and the erectile dysfunction medication Sildenafil.[3][4]

Derivatives of pyrazole exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, antidepressant, and antiviral properties.[1][5][6] Among the myriad of pyrazole derivatives, those functionalized with an acetic acid moiety at the N-1 position, the substituted 1H-pyrazol-1-yl acetic acids, have garnered significant attention. This functional group can enhance solubility and provide an additional interaction point with biological targets, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a comprehensive literature review of substituted 1H-pyrazol-1-yl acetic acids and their analogues. It covers synthetic methodologies, detailed experimental protocols, and a summary of their biological activities, with a focus on anti-inflammatory, antimicrobial, and anticancer applications. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Synthesis of Substituted 1H-pyrazol-1-yl Acetic Acid Derivatives

The synthesis of pyrazole derivatives is well-established, with the most common approaches involving the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[6][7] Acetic acid often serves as a catalyst or solvent in these reactions, promoting the cyclization and dehydration steps.[6][8][9][10]

A prevalent strategy for synthesizing the pyrazole core involves the reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine hydrate or substituted hydrazines.[8][9] Another efficient method is the one-pot reaction of β-dicarbonyl compounds with a hydrazine derivative, often mediated by acetic acid.[3][11]

Experimental Protocols

Protocol 2.1.1: General Synthesis of Pyrazoline Derivatives from Chalcones [6][9]

-

Chalcone Synthesis: An appropriate substituted acetophenone is reacted with a substituted benzaldehyde in an ethanolic sodium hydroxide solution via a Claisen-Schmidt condensation to yield the corresponding α,β-unsaturated ketone (chalcone).

-

Cyclocondensation: The synthesized chalcone (1 mmol) and a hydrazine derivative (e.g., hydrazine hydrate, 1.2 mmol) are dissolved in glacial acetic acid or absolute ethanol.

-

The reaction mixture is heated under reflux for a period ranging from 4 to 12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting solid precipitate (the pyrazoline derivative) is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent, typically ethanol.

Protocol 2.1.2: One-Pot Synthesis of Pyrazole Derivatives [3][11]

-

A β-dicarbonyl compound (e.g., ethyl acetoacetate, 1 mmol) is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in neat acetic acid.

-

A 2-hydrazinyl-4,6-disubstituted-s-triazine (1 mmol) is added to the mixture.

-

The reaction is stirred at room temperature or heated, depending on the specific substrates, for a duration optimized for high yield (typically monitored by TLC).

-

The resulting product is isolated via filtration or extraction and purified by recrystallization.

Table 1: Summary of Synthetic Yields for Selected Pyrazole Derivatives

| Compound ID | Starting Materials | Reaction Conditions | Yield (%) | Reference |

| 4f | N-(4-Bromophenyl)-4-hydrazinyl-6-morpholino-1,3,5-triazine + Acetylacetone | Acetic Acid, Reflux | N/A | [11] |

| 5c | 2-Hydrazinyl-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-s-triazine + Ethylacetoacetate | Ethanol-Acetic Acid | 84% | [3] |

| 3a,b | Chalcone derivative + Hydrazine Hydrate | Glacial Acetic Acid, Reflux | 73-81% | [9] |

| 4a,b | Chalcone derivative + Thiosemicarbazide | Ethanolic NaOH, Reflux | 71-73% | [9] |

| 2a-h | Pyrazoline derivatives | N/A | 68-99% | [8] |

Biological and Pharmacological Activities

Substituted 1H-pyrazol-1-yl acetic acids and related pyrazole derivatives have been extensively evaluated for a range of biological activities. Their mechanism of action often involves the inhibition of key enzymes or interference with signaling pathways crucial for pathogen survival or disease progression.

Anti-inflammatory Activity

A significant area of research for pyrazole derivatives is their potential as anti-inflammatory agents.[8][12] The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation.[8][13]

Table 2: In Vitro Anti-inflammatory Activity of 4,5-dihydro-1H-pyrazole-1-yl Acetate Derivatives

| Compound ID | COX Inhibitory Effect (nM) | Kd with COX (nM) | IL-1β Reduction (at 10 µM) | IL-6 Reduction (at 2.5, 5 µM) | Reference |

| IVe | 0.016 | 0.008 | Significant | N/A | [14] |

| IVf | 0.02 | 0.003 | N/A | Significant | [14] |

Protocol 3.1.1: In Vitro COX Inhibition Assay (Fluorescence-based) [14]

-

A reaction mixture containing a COX probe, COX cofactor, and COX assay buffer is prepared.

-

580 µL of the reaction mixture is added to each well of a 96-well plate.

-

The plate is incubated at 37°C for 10 minutes.

-

The test compounds (e.g., IVe, IVf) at various concentrations are added to the wells.

-

The reaction is initiated by adding an arachidonic acid solution.

-

Fluorescence is measured immediately at an excitation/emission wavelength of 535/587 nm.

-

The inhibitory concentration (IC50) is calculated by fitting the data to a nonlinear curve using appropriate software (e.g., Origin, Prism).

Protocol 3.1.2: In Vivo Carrageenan-Induced Paw Edema Assay [9][15]

-

Wistar rats are divided into groups: a control group, a standard drug group (e.g., Indomethacin), and test compound groups.

-

The initial paw volume of each rat is measured using a plethysmometer.

-

The test compounds and standard drug are administered orally or intraperitoneally.

-

After a set time (e.g., 1 hour), a 0.1 mL injection of 1% carrageenan solution is administered into the sub-plantar region of the right hind paw of each rat.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

-

The percentage of edema inhibition is calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

Antimicrobial Activity

Many pyrazole-based compounds have demonstrated potent activity against a wide range of bacterial and fungal pathogens.[12][15][16][17] The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the pyrazole ring are critical for antimicrobial efficacy.[18] For instance, the presence of halogen groups often enhances activity.[18]

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Pyrazolyl Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference Drug | Ref. Drug MIC (µg/mL) | Reference |

| 2h | S. aureus (Gram +) | 6.25 | Ciprofloxacin | 6.25 | [15] |

| 2h | B. subtilis (Gram +) | 6.25 | Ciprofloxacin | 6.25 | [15] |

| 3 | E. coli (Gram -) | 0.25 | Ciprofloxacin | 0.5 | [19] |

| 4 | S. epidermidis (Gram +) | 0.25 | Ciprofloxacin | 4.0 | [19] |

| 5c | MRSA (Gram +) | 521 µM | Levofloxacin | 346 µM | [20] |

| 6 | S. aureus (Gram +) | 0.187 - 0.375 | Erythromycin/Amikacin | N/A | [21] |

Protocol 3.2.1: Broth Microdilution Method for MIC Determination [21]

-

A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Positive (broth + inoculum) and negative (broth only) controls are included in each assay.

Anticancer Activity

Certain pyrazole derivatives have shown promising cytotoxic activity against various cancer cell lines.[3][11] Their mechanism of action can involve the inhibition of critical signaling pathways that regulate cell proliferation and survival, such as the EGFR/PI3K/AKT/mTOR cascade, which is often dysregulated in cancer.[3][11]

Table 4: In Vitro Anticancer Activity of Pyrazolyl s-Triazine Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 4f | MCF-7 (Breast) | 4.53 ± 0.30 | [11] |

| 4f | HCT-116 (Colon) | 0.50 ± 0.080 | [11] |

| 4f | HepG2 (Liver) | 3.01 ± 0.49 | [11] |

| 5c | MCF-7 (Breast) | 2.29 ± 0.92 | [11] |

| 5d | HCT-116 (Colon) | 3.66 ± 0.96 | [11] |

| 5d | HepG2 (Liver) | 5.42 ± 0.82 | [11] |

| 3i | MCF-7 (Breast) | 2.66 ± 0.26 | [11] |

| 3i | EGFR Inhibition | 34.1 nM | [11] |

Protocol 3.3.1: MTT Assay for Cytotoxicity [14]

-

Cancer cells (e.g., MCF-7, HCT-116) are seeded into 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration required to inhibit 50% of cell growth) is determined.

Conclusion and Future Outlook

Substituted 1H-pyrazol-1-yl acetic acids and their related analogues represent a privileged class of heterocyclic compounds with a remarkable breadth of biological activities. The synthetic routes to these molecules are generally efficient and versatile, allowing for the generation of diverse chemical libraries. The literature clearly demonstrates their potential as potent anti-inflammatory agents, often acting through the inhibition of COX enzymes. Furthermore, their efficacy as antimicrobial and anticancer agents highlights their importance in drug discovery.

Future research should focus on optimizing the lead compounds identified in these studies to enhance their potency, selectivity, and pharmacokinetic properties. A deeper investigation into their mechanisms of action, particularly for antimicrobial and anticancer activities, will be crucial for rational drug design. The continued exploration of the structure-activity relationships of this scaffold will undoubtedly lead to the development of novel therapeutic agents for a variety of diseases.

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities | MDPI [mdpi.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of some pyrazolylpyrazolines as anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. swan.yuntech.edu.tw [swan.yuntech.edu.tw]

- 18. thebioscan.com [thebioscan.com]

- 19. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid: Synthesis, Properties, and Potential Applications

Introduction

Physicochemical Properties

While extensive experimental data for this specific compound is limited, its basic properties can be determined from its chemical structure.

| Property | Value | Source |

| CAS Number | 180741-31-5 | ChemicalBook |

| Molecular Formula | C₆H₇ClN₂O₂ | Commercial Suppliers |

| Molecular Weight | 174.59 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | Inferred |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO (predicted) | Inferred |

Proposed Synthesis

A definitive, published synthesis protocol for (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid is not currently available. However, based on established synthetic methodologies for analogous pyrazole derivatives, a plausible multi-step synthesis can be proposed. The general strategy involves the initial formation of the substituted pyrazole core, followed by the introduction of the acetic acid moiety at the N1 position.

Logical Workflow for the Proposed Synthesis

References

- 1. mdpi.com [mdpi.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Theoretical Modeling of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid is a member of the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide array of biological activities.[1][2] Pyrazole derivatives have demonstrated potential as antimicrobial, anti-inflammatory, analgesic, and antitumor agents.[1][2][3][4] Theoretical modeling plays a crucial role in understanding the structure-activity relationships (SAR) of such compounds, predicting their physicochemical properties, and guiding the design of new, more potent drug candidates.[5][6] This technical guide outlines the core principles and methodologies for the theoretical modeling of this compound, providing a framework for in-silico investigation.

Introduction to this compound

This compound, with the chemical formula C6H7ClN2O2, is a known derivative of pyrazole.[7][8][9] While specific, in-depth studies on this particular molecule are not extensively documented in publicly available literature, its structural components—a chloro-substituted pyrazole ring and an acetic acid moiety—suggest potential for various biological interactions. The pyrazole nucleus is a key feature in several FDA-approved drugs, highlighting the therapeutic potential of this chemical class.[1] Theoretical modeling can provide valuable insights into its electronic structure, reactivity, and potential interactions with biological targets.

Molecular Structure and Properties

A foundational step in theoretical modeling is the determination of the molecule's three-dimensional structure. This can be achieved through computational methods, often validated by experimental data from techniques like X-ray crystallography if available for the parent compound or closely related analogs.[6][10]

References

- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. calpaclab.com [calpaclab.com]

- 8. (4-CHLORO-3-METHYL-PYRAZOL-1-YL)-ACETIC ACID | 180741-31-5 [chemicalbook.com]

- 9. (4-CHLORO-3-METHYL-PYRAZOL-1-YL)-ACETIC ACID | 180741-31-5 [amp.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: Safety and Handling of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the material you are handling. The toxicological properties of this compound have not been fully investigated.

Introduction

(4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid is a substituted pyrazole derivative. While specific data on its biological activity and toxicological profile is limited, its structural alerts warrant careful handling and adherence to strict safety protocols in a laboratory setting. This guide provides a summary of the available safety information, general handling procedures, and emergency responses.

Hazard Identification and Classification

Based on available information, this compound is classified as a hazardous substance.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory System) | 3 | H335: May cause respiratory irritation.[1] |

GHS Pictogram:

Precautionary Measures and Safe Handling

Adherence to the following precautionary statements is mandatory when handling this compound.

Table 2: Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3] |

| Prevention | P264 | Wash skin thoroughly after handling.[1][2] |

| Prevention | P271 | Use only outdoors or in a well-ventilated area.[1] |

| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2] |

| Response | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3] |

| Response | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| Response | P312 | Call a POISON CENTER/doctor if you feel unwell.[1][3] |

| Response | P332 + P313 | If skin irritation occurs: Get medical advice/attention.[1][2] |

| Response | P337 + P313 | If eye irritation persists: Get medical advice/attention.[1][2] |

| Response | P362 + P364 | Take off contaminated clothing and wash it before reuse.[2] |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[3] |

| Storage | P405 | Store locked up.[3] |

| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[3] |

Experimental Protocols: General Safe Handling of a Chemical Powder

Objective: To safely weigh and prepare a solution of this compound.

Materials:

-

This compound

-

Appropriate solvent

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Volumetric flask

-

Beaker

-

Magnetic stirrer and stir bar (optional)

-

Personal Protective Equipment (see Section 5)

Procedure:

-

Preparation:

-

Ensure the work area is clean and uncluttered.

-

Verify that a calibrated chemical fume hood is used for the entire procedure.

-

Ensure that an emergency eyewash station and safety shower are readily accessible.

-

Don the appropriate personal protective equipment.

-

-

Weighing:

-

Place a piece of weighing paper or a weighing boat on the analytical balance and tare.

-

Carefully transfer the desired amount of this compound from the storage container to the weighing paper/boat using a clean spatula.

-

Avoid generating dust. If dust is generated, ensure it is contained within the fume hood.

-

Record the exact weight of the compound.

-

-

Dissolution:

-

Carefully transfer the weighed powder to a beaker or volumetric flask.

-

Add a small amount of the chosen solvent to the weighing paper/boat to rinse any residual powder and transfer the rinsing to the beaker/flask.

-

Add the bulk of the solvent to the beaker/flask.

-

If necessary, use a magnetic stirrer to aid dissolution.

-

Once dissolved, if using a volumetric flask, carefully add solvent to the calibration mark.

-

Cap and invert the flask several times to ensure a homogenous solution.

-

-

Cleanup:

-

Wipe down the spatula and work surface with a damp cloth, ensuring the waste is disposed of as hazardous waste.

-

Dispose of the weighing paper/boat and any contaminated consumables in the appropriate hazardous waste stream.

-

Wash hands thoroughly after completing the procedure.

-

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or face shield.[1][2] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat.[1][2] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates may be necessary. |

Storage and Disposal

Proper storage and disposal are crucial to maintain the integrity of the compound and ensure safety.

Table 4: Storage and Disposal Recommendations

| Aspect | Recommendation |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible substances such as strong oxidizing agents. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.[1] |

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

Table 5: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |

| Skin Contact | Immediately wash the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[2] |

Visualizations

The following diagrams illustrate key safety and handling workflows.

Caption: Hazard Identification and Control Workflow.

Caption: General Safe Handling Workflow for a Chemical Powder.

References

Commercial Sourcing and Technical Guide for (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and a representative synthesis protocol for (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid (CAS No. 180741-31-5). This document is intended to assist researchers and professionals in sourcing this compound and understanding its key characteristics for applications in drug discovery and development.

Commercial Availability

This compound is available from several commercial suppliers, primarily catering to the research and development market. The typical purity offered is ≥95%. The following table summarizes key information for some of the identified suppliers. It is recommended to contact the suppliers directly for the most current information on availability, pricing, and detailed specifications.

| Supplier | CAS Number | Purity | Available Quantities | Notes |

| BOC Sciences | 180741-31-5 | Custom Synthesis | Inquire | Offers custom synthesis services for this compound.[] |

| ChemicalBook | 180741-31-5 | Inquire | Inquire | Lists multiple suppliers, including Changzhou Hopschain Chemical Co., Ltd.[2] |

| Matrix Scientific | 180741-31-5 | Inquire | Inquire | Lists the compound in their product catalog.[3] |

| Echemi | 180741-31-5 | Inquire | Inquire | Lists Shaanxi Dideu Medichem Co. Ltd. as a supplier. |

Physicochemical and Spectral Data

A summary of the key physicochemical properties and predicted spectral data for this compound is provided below. Experimental data should be confirmed with the supplier's certificate of analysis.

| Property | Value |

| CAS Number | 180741-31-5 |

| Molecular Formula | C₆H₇ClN₂O₂ |

| Molecular Weight | 174.59 g/mol |

| Predicted Boiling Point | 338.3±32.0 °C |

| Predicted Density | 1.46±0.1 g/cm³ |

| Predicted pKa | 3.46±0.10 |

| Predicted ¹H NMR | Chemical shifts will be highly dependent on the solvent used. Key expected signals would be a singlet for the pyrazole proton, a singlet for the methylene protons of the acetic acid group, and a singlet for the methyl group. |

| Predicted ¹³C NMR | Expected signals would include those for the carbonyl carbon of the carboxylic acid, the methylene carbon, and the carbons of the pyrazole ring, including the methyl- and chloro-substituted carbons. |

| Predicted IR Spectroscopy | Characteristic peaks are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-Cl stretching vibrations. |

| Mass Spectrometry | The nominal mass will be 174 g/mol . The isotopic pattern will show a characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak, due to the presence of the chlorine-37 isotope. |

Representative Synthesis Protocol

Reaction Scheme:

Step 1: Synthesis of Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate

This step involves the N-alkylation of 4-chloro-3-methyl-1H-pyrazole with an appropriate haloacetate ester, such as ethyl bromoacetate, in the presence of a base.

-

Materials:

-

4-chloro-3-methyl-1H-pyrazole

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

-

Procedure:

-

To a solution of 4-chloro-3-methyl-1H-pyrazole (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate.

-

The crude product may be purified by column chromatography on silica gel if necessary.

-

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ester to the corresponding carboxylic acid.

-

Materials:

-

Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Concentrated hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the crude or purified ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate (1.0 equivalent) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0-3.0 equivalents) in water to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the hydrolysis by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.

-

The resulting precipitate is the desired product, this compound.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization if required.

-

Experimental Workflow and Logic Diagrams

Procurement Workflow:

The following diagram illustrates a typical workflow for procuring this compound for research purposes.

Signaling Pathway (Hypothetical Application):

While the specific biological targets of this compound are not detailed in publicly available literature, pyrazole derivatives are known to be inhibitors of various kinases. The following diagram illustrates a hypothetical signaling pathway where this compound could act as an inhibitor.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (4-Chloro-3-methyl-1H-pyrazol-1-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a multi-step process, including the formation of the pyrazole ring, followed by chlorination and N-alkylation.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a three-step process starting from the readily available 3-methyl-1H-pyrazole. The pathway involves the chlorination of the pyrazole ring, followed by N-alkylation with an appropriate acetic acid derivative.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-3-methyl-1H-pyrazole

This step describes the chlorination of 3-methyl-1H-pyrazole. Electrochemical chlorination is a potential method for this transformation.[1]

Materials:

-

3-Methyl-1H-pyrazole

-

Sodium chloride (NaCl)

-

Chloroform (CHCl₃)

-

Deionized water

-

Calcium chloride (CaCl₂)

Equipment:

-

Diaphragm electrolytic cell with a platinum anode

-

DC power supply

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Prepare a 4 M aqueous solution of NaCl.

-

In the anodic compartment of the electrolytic cell, place 70 mL of the 4 M NaCl solution, 30 mL of CHCl₃, and 3-methyl-1H-pyrazole.

-

Initiate electrolysis under galvanostatic conditions. The specific current density and charge passed per mole of pyrazole should be optimized for this substrate, taking the conditions for similar pyrazoles as a starting point.[1]

-

After the electrolysis is complete, transfer the contents of the anodic compartment to a separatory funnel.

-

Separate the organic layer (chloroform).

-

Extract the aqueous layer with two additional portions of CHCl₃.

-

Combine the organic fractions and dry over anhydrous CaCl₂.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-chloro-3-methyl-1H-pyrazole.

-

Purify the product by column chromatography or recrystallization.

Step 2: Synthesis of Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate

This step involves the N-alkylation of the chlorinated pyrazole with ethyl bromoacetate.

Materials:

-

4-Chloro-3-methyl-1H-pyrazole

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine solution

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-chloro-3-methyl-1H-pyrazole in acetone, add anhydrous potassium carbonate.

-

Add ethyl bromoacetate dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate.

-

Purify the product by column chromatography.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the ester to the carboxylic acid.

Materials:

-

Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol

-

Deionized water

-

Hydrochloric acid (HCl, 1 M)

-